molecular formula C5H8N4O B1348987 3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 40535-14-6

3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B1348987
CAS RN: 40535-14-6
M. Wt: 140.14 g/mol
InChI Key: FWNHUZOBVQZERU-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazole-5-carbohydrazide is an organic compound that has gained significant interest due to its potential applications in various fields of research and industry1. It is also known as 3-methyl-5-(1H-pyrazol-1-yl)carbohydrazide or MPCH1.



Synthesis Analysis

The synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach2. For instance, a series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were synthesized by a facile method3.



Molecular Structure Analysis

The molecular structure of 3-methyl-1H-pyrazole-5-carbohydrazide consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms4.



Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media2. For example, Xia et al., prepared 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide and screened for antitumor activity5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methyl-1H-pyrazole-5-carbohydrazide are not explicitly mentioned in the search results. However, related compounds such as 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid have been found to be white to cream or pale yellow crystals or powder with a melting point of 136.0-145.0°C78.


Scientific Research Applications

  • Pharmaceuticals

    • Pyrazole carbohydrazide derivatives have been found to exhibit significant biological activities . They are known as useful building blocks for the synthesis of a variety of heterocyclic rings .
    • The biological activity of these compounds is the result of their interaction with a human organism, and is dependent upon the compound’s structure and its physical-chemical characteristics .
    • The carbohydrazide function represents an important pharmacophoric group in several classes of therapeutically useful substances .
  • Medicine

    • Pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
    • A series of novel 3-(1 H-indole-3-yl)-1 H-pyrazole-5-carbohydrazide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against A549, HepG-2, BGC823 and BT474 cell .
  • Chemical Industry

    • 3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • It specifically prevents formalin-induced tonic pain .
  • Cancer and Inflammation Therapeutics

    • Pyrazole biomolecules have been used in the design and discovery of drugs for cancer and inflammation .
    • The reported potential pyrazole-containing compounds are highlighted in the manuscript for the treatment of cancer and inflammation, and the results are mentioned in % inhibition of inflammation, % growth inhibition, IC50, etc .
    • Several pyrazole-containing moieties have previously found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .
  • Antitumor Activity

    • Xia et al., prepared 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide and screened for antitumor activity .
    • Compound 5 displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .
  • Antimicrobial Action

    • An N-triazole scaffold containing pyrazole-5-carboxylate derivatives was investigated for their antimicrobial action against three fungi as well three gram-positive and gram-negative bacteria .
  • Cannabinoid Receptor Antagonist

    • N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (14, rimonabant, SR141716, Figure 4) is a potent CB1 cannabinoid receptor antagonist . This activity can be investigated to provide a chemical tool for further characterization of the cannabinoid pharmacophore and its relationship to the binding .
  • D-Amino Acid Oxidase (DAO) Inhibitor

    • 3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
  • Explosive Materials

    • It is found that the cationic form of 5-amino-1H-1,2,4-triazole-3-carbohydrazide can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities (IS = 5–80 J) .

Safety And Hazards

3-methyl-1H-pyrazole-5-carbohydrazide is classified as an irritant (Category 3), has acute toxicity when ingested (Oral Category 4), can cause skin corrosion/irritation (Category 2), and can cause serious eye damage/eye irritation (Category 2)9.


properties

IUPAC Name

5-methyl-1H-pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-4(9-8-3)5(10)7-6/h2H,6H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNHUZOBVQZERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353209
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-1H-pyrazole-5-carbohydrazide

CAS RN

40535-14-6
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazole-5-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Hazra, S Gupta, S Roy, TN Mandal, K Das, S Konar… - Polyhedron, 2011 - Elsevier
… -hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide) and H 2 L 1 (N′-[(1E)-1-(2-hydroxyphenyl) ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide) are Schiff base …
Number of citations: 15 www.sciencedirect.com
T Zhu, Y Li, L Zhu, J Xu, Z Feng, H Chen, S Shi, C Liu… - Glia, 2023 - Wiley Online Library
… N′‐[(1E)‐(3‐Methoxyphenyl)Methylene]‐3‐Methyl‐1H‐Pyrazole‐5‐Carbohydrazide (DS‐5) was identified as an inhibitor of GMFB, having a protective role in DR. We demonstrated …
Number of citations: 3 onlinelibrary.wiley.com
C Vanucci-Bacqué, C Camare, C Carayon… - Bioorganic & medicinal …, 2016 - Elsevier
… In particular, compounds 1b–2b and 1c–2c exhibiting isonicotinoyl hydrazide or 3-methyl-1H-pyrazole-5-carbohydrazide moieties respectively, were surprisingly not active as …
Number of citations: 13 www.sciencedirect.com
M Sutradhar, AJL Pombeiro - Coordination Chemistry Reviews, 2014 - Elsevier
The role of azine fragment ligands for the development of the coordination chemistry of vanadium(IV/V) complexes is reviewed. A wide range of complexes with different (N, O), (N, S) …
Number of citations: 88 www.sciencedirect.com
GA Gamov, AN Kiselev, MN Zavalishin… - Journal of Molecular …, 2023 - Elsevier
Hydrazones and Schiff bases synthesized using aldehyde species of the B 6 vitamin family (pyridoxal and pyridoxal 5′-phosphate) are of great interest due to their biological activities …
Number of citations: 3 www.sciencedirect.com
JE Sears, G Hoppe - Transactions of the American …, 2013 - ncbi.nlm.nih.gov
Purpose To discover novel small molecules that inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD), a key enzyme that regulates the posttranslational stability and hence …
Number of citations: 9 www.ncbi.nlm.nih.gov
N Belkheiri, B Bouguerne, F Bedos-Belval… - European Journal of …, 2010 - Elsevier
A novel series of hydrazones derived from syringaldehyde and their antioxidant properties have been explored. Several employed methods such as scavenging effect on 2,2-diphenyl-1-…
Number of citations: 174 www.sciencedirect.com
SP Dash - 2014 - ethesis.nitrkl.ac.in
… -[(E)-(2-hydroxyphenyl) methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide) and H2L1 = (N′-[(1E)-1-(2-hydroxyphenyl) ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide)}. A 3D …
Number of citations: 1 ethesis.nitrkl.ac.in
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide …
Number of citations: 2 www.ichimarutrading.co.jp
МН Завалишин - XI КОНКУРС ПРОЕКТОВ МОЛОДЫХ УЧЕНЫХ - muctr.ru
… 3-methyl-1H-pyrazole-5-carbohydrazide at various pH values were determined by the … pyrazol-4-yl) acetohydrazide, 3-methyl-1H-pyrazole-5-carbohydrazide, stability. …
Number of citations: 0 www.muctr.ru

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